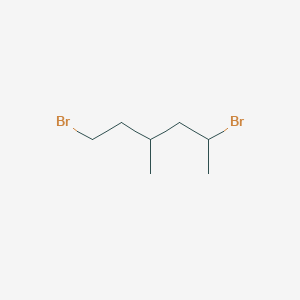
1,5-Dibromo-3-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-3-methylhexane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of two bromine atoms attached to the first and fifth carbon atoms of a hexane chain, with a methyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-methylhexane can be synthesized through the bromination of 3-methylhexane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction proceeds as follows: [ \text{3-methylhexane} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes such as 3-methyl-1-hexene.
Reduction: Formation of 3-methylhexane.
Scientific Research Applications
1,5-Dibromo-3-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-methylhexane involves its reactivity as an alkyl halide. The bromine atoms can participate in nucleophilic substitution or elimination reactions, leading to the formation of various products. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the stability of intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-5,5-dimethylhexane
- 1,2-Dibromo-3-methylhexane
- 1,4-Dibromo-2-methylhexane
Uniqueness
1,5-Dibromo-3-methylhexane is unique due to the specific positioning of the bromine atoms and the methyl group. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different selectivity and yield in chemical reactions, making it valuable for specific synthetic applications.
Properties
CAS No. |
83278-47-1 |
|---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
1,5-dibromo-3-methylhexane |
InChI |
InChI=1S/C7H14Br2/c1-6(3-4-8)5-7(2)9/h6-7H,3-5H2,1-2H3 |
InChI Key |
FXEBZNQOIFJQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCBr)CC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















